molecular formula C20H12Br2O2 B083211 (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS No. 13185-00-7

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No. B083211
CAS RN: 13185-00-7
M. Wt: 444.1 g/mol
InChI Key: OORIFUHRGQKYEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol and its derivatives involves various methods. One approach involves the polymerization of 6,6'-dibromo-1,1'-bi-2-naphthol derivatives using nickel complexes as catalysts, leading to the production of optically active poly(1,1'-bi-2-naphthol)s, which are soluble in basic water solution and characterized by NMR, IR, UV, and CD spectroscopy (Hu et al., 1996). Another synthesis method involves the photocatalytic oxidative coupling of 2-naphthol, yielding (R)-(+)-1,1'-bi-2-naphthol derivatives (Hamada et al., 1993).

Molecular Structure Analysis

Structural analysis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol reveals its complex molecular arrangement. For instance, the structure of cyclic compounds derived from (R)-1,1'-Bi(2-naphthol) was elucidated using X-ray crystal structure analysis, showing a π-stacked, 2/1-helical conformation based on NMR, CD, and UV spectra (Gudeangadi et al., 2015). Additionally, the conformational sensitivity of chiroptical spectroscopic methods has been studied, revealing how different conformations of hydroxyl groups in 6,6'-dibromo-1,1'-bi-2-naphthol affect its vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).

Chemical Reactions and Properties

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol participates in various chemical reactions. For example, its enantiopure form can be prepared through selective mono-bromonation (Xiao-ya, 2008). Furthermore, its conformational changes following photoexcitation have been studied, showing solvent-dependent dynamics (Niezborala & Hache, 2008).

Physical Properties Analysis

The physical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, such as solubility, melting point, and crystal structure, are important for its application in various fields. Studies on crystal engineering using (R)-(+)-1,1'-bi-2-naphthol demonstrate its ability to form chiral superstructures and its interaction with other compounds (Grepioni et al., 2001).

Chemical Properties Analysis

The chemical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, such as reactivity, stability, and interaction with other substances, are critical in various chemical processes. Research on Rh(III)-catalyzed synthesis involving (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol demonstrates its application in the synthesis of naphthols and related compounds (Xu et al., 2017).

Scientific Research Applications

  • Polymer Synthesis and Catalysis : (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol derivatives have been used in the synthesis of poly(1,1‘-bi-2-naphthol)s, which act as novel polymeric Lewis acid catalysts. These catalysts have been applied in Mukaiyama aldol condensation reactions, demonstrating enhanced catalytic activity (Hu et al., 1996).

  • Chiral Polyurethane Synthesis : In chiral polyurethane synthesis, (R)-1,1'-Bi(2-naphthol) reacted with diisocyanates leads to the formation of helical polymers and cyclic compounds, which are significant in developing optically active materials (Gudeangadi et al., 2015).

  • Crystal Engineering : This compound is used as a chiral building block in the construction of chiral organo-organometallic crystals, showcasing its utility in designing supramolecular structures (Grepioni et al., 2001).

  • Spectroscopic Studies : It has been a subject of chiroptical spectroscopic methods like vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion, providing insights into the conformational sensitivity of these techniques (Polavarapu et al., 2009).

  • Catalysis in Asymmetric Reactions : (R)-6,6‘-dibromo-1,1‘-bi-2-naphthol has been utilized in catalytic enantioselective reactions, such as Mannich-type reactions, for the synthesis of β-amino acid derivatives, highlighting its role in asymmetric synthesis (Ishitani et al., 2000).

  • Photo Racemization and Polymerization Studies : Studies have shown that (R)-1,1'-Bi(2-naphthol) can undergo racemization and polymerization upon photoirradiation, which is significant in understanding the stability and reactivity of such compounds under light exposure (Zhang et al., 2016).

  • Chiral Fluorescence Sensors : Conjugated microporous polymers based on (R)-(+)-1,1-bi-2-naphthol have been synthesized and used as chiral fluorescence sensors for amino alcohols, demonstrating applications in enantioselective sensing (Wei et al., 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, as well as information on how to handle and store the compound safely.


Future Directions

Future directions in the study of a compound might involve exploring new synthesis methods, investigating new reactions, or developing new applications for the compound in areas such as medicine or materials science.


properties

IUPAC Name

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORIFUHRGQKYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927367
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

CAS RN

13185-00-7, 80655-81-8, 65283-60-5
Record name 13185-00-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Y Imai, N Tajima, T Sato… - … , Biological, and Chemical …, 2002 - Wiley Online Library
Molecular recognition in solid‐state crystallization involving derivatives of 1,1′‐bi‐2‐naphthol and benzoquinone was studied. No adduct crystal was formed when crystals of biphenyl …
Number of citations: 49 onlinelibrary.wiley.com
S Kobayashi, H Ishitani - Chirality: The Pharmacological …, 2000 - Wiley Online Library
A novel binuclear chiral zirconium catalyst was successfully used in enantioselective Strecker reactions. The catalyst was readily prepared from zirconium t‐butoxide (Zr(OtBu)4), (R)‐6,6…
Number of citations: 61 onlinelibrary.wiley.com
J Dong, T Li, C Dai, W Weng, X Xue… - Applied …, 2013 - Wiley Online Library
A straightforward, protecting‐group‐free protocol for the synthesis of chiral 6‐substituted and 6,6’‐disubstituted binols (binol = 1,1’‐bi‐2‐naphthol) by palladium‐catalyzed hydroxylation …
Number of citations: 7 onlinelibrary.wiley.com
H Ishitani, M Ueno, S Kobayashi - Journal of the American …, 2000 - ACS Publications
Catalytic enantioselective Mannich-type reactions of silyl enol ethers with aldimines have been successfully performed using a novel chiral zirconium catalyst prepared from zirconium(IV…
Number of citations: 311 pubs.acs.org
B Wang, X Feng, Y Huang, H Liu, X Cui… - The Journal of Organic …, 2002 - ACS Publications
The catalytic effect of chiral Lewis acids on the hetero-Diels−Alder reaction between aldehydes and Danishefsky's diene (1) has been investigated. A variety of combinations of different …
Number of citations: 123 pubs.acs.org
H Ishitani, S Komiyama, Y Hasegawa… - Journal of the …, 2000 - ACS Publications
Catalytic enantioselective Strecker-type reactions of aldimines with tributyltin cyanide (Bu 3 SnCN) proceeded smoothly in the presence of a novel chiral zirconium catalyst. High levels …
Number of citations: 268 pubs.acs.org
Y Imai, T Kinuta, K Kamon, N Tajima… - Crystal Growth and …, 2009 - ACS Publications
Chiral and racemic charge-transfer (CT) complexes of the 1,1′-bi-2-naphthol system with tetrafluoro-1,4-benzoquinone (TFBQ) were successfully formed by using chiral and racemic 6,…
Number of citations: 8 pubs.acs.org
Y Xiao, SV Malhotra - Tetrahedron: Asymmetry, 2006 - Elsevier
The asymmetric reduction of aromatic ketones has been studied in pyridinium-based room temperature ionic liquids, namely, 1-ethyl-pyridinium tetrafluoroborate, [EtPy] + [BF 4 ] − and 1-…
Number of citations: 20 www.sciencedirect.com
S Kobayashi, J Kobayashi, H Ishiani… - Chemistry–A European …, 2002 - Wiley Online Library
Optically active anti‐α‐methyl‐β‐amino acid derivatives have been prepared based on catalytic enantioselective addition of propionate units to simple and inert imines using a chiral …
S Kobayashi, H Ishitani - Chemical Reviews, 1999 - thevespiary.org
Chiral nitrogen-containing compounds are widely distributed in nature and include many biologically important molecules (Chart 1). In these compounds, the nitrogen-containing units …
Number of citations: 917 www.thevespiary.org

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